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  • Product: Methyl 5-bromo-4-fluoro-2-iodobenzoate
  • CAS: 1509204-33-4

Core Science & Biosynthesis

Foundational

The Strategic Utility of Methyl 5-bromo-4-fluoro-2-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Methyl 5-bromo-4-fluoro-2-iodobenzoate, a polysubstituted aromatic scaffold, has emerged as a cornerstone intermediate for medicinal chemists, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this versatile compound. We will delve into the mechanistic underpinnings of its differential reactivity in palladium-catalyzed cross-coupling reactions and present a compelling case study illustrating its utility in the synthesis of precursors to clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates to accelerate their discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of novel therapeutics is an intricate process of molecular design and synthesis, where the choice of starting materials can profoundly influence the trajectory of a drug discovery campaign.[1] Methyl 5-bromo-4-fluoro-2-iodobenzoate is a testament to the power of a well-designed building block, offering a convergence of chemical handles that permit a high degree of synthetic versatility.

The strategic arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on a benzoic acid ester core provides a platform for sequential and site-selective chemical modifications. This orthogonal reactivity is the cornerstone of its utility, allowing for the controlled and stepwise introduction of diverse molecular fragments. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The presence of both an iodo and a bromo group, with their differing reactivities in cross-coupling reactions, enables a programmed approach to the synthesis of complex, multi-substituted aromatic compounds.

This guide will illuminate the chemical principles that make Methyl 5-bromo-4-fluoro-2-iodobenzoate a valuable asset in the medicinal chemist's toolbox and provide practical insights into its application.

Synthesis of the Core Intermediate

The synthesis of Methyl 5-bromo-4-fluoro-2-iodobenzoate is typically achieved through a multi-step sequence starting from more readily available precursors. A representative synthetic route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type iodination.

A plausible synthetic pathway is outlined below:

Synthesis A 2-Amino-5-bromo-4-fluorobenzoic acid B Methyl 2-amino-5-bromo-4-fluorobenzoate A->B Esterification (MeOH, H+) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H+) D Methyl 5-bromo-4-fluoro-2-iodobenzoate C->D Iodination (KI)

Caption: A general synthetic scheme for Methyl 5-bromo-4-fluoro-2-iodobenzoate.

Experimental Protocol: Synthesis of Methyl 5-bromo-4-fluoro-2-iodobenzoate

  • Esterification: To a solution of 2-amino-5-bromo-4-fluorobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield Methyl 2-amino-5-bromo-4-fluorobenzoate.

  • Diazotization and Iodination: Dissolve Methyl 2-amino-5-bromo-4-fluorobenzoate in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period before adding a solution of potassium iodide in water. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Extract the product, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography to afford Methyl 5-bromo-4-fluoro-2-iodobenzoate.

The Power of Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of Methyl 5-bromo-4-fluoro-2-iodobenzoate is most profoundly realized in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective functionalization at the 2-position (iodide) while leaving the 5-position (bromide) intact for a subsequent transformation. This sequential coupling strategy is a powerful tool for the convergent synthesis of complex molecules.

Sequential_Coupling cluster_0 Step 1: Suzuki Coupling at C2 (Iodide) cluster_1 Step 2: Buchwald-Hartwig Amination at C5 (Bromide) Start Methyl 5-bromo-4-fluoro-2-iodobenzoate Intermediate Intermediate A Start->Intermediate Ar-B(OH)2, Pd(0), Base Final Final Product Intermediate->Final R2NH, Pd(0), Base

Caption: Sequential cross-coupling workflow utilizing the differential reactivity of iodide and bromide.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6] In the context of Methyl 5-bromo-4-fluoro-2-iodobenzoate, the more labile C-I bond will preferentially undergo oxidative addition to the palladium(0) catalyst, allowing for selective coupling with a wide array of aryl and heteroaryl boronic acids or esters at the 2-position.[7][8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add Methyl 5-bromo-4-fluoro-2-iodobenzoate, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[9][10] After the initial functionalization at the C2 position, the remaining bromide at C5 can be subjected to a Buchwald-Hartwig amination to introduce a variety of primary or secondary amines. This is particularly relevant in the synthesis of kinase inhibitors, where a diarylamine motif is a common pharmacophore.[11][12]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the 2-substituted-5-bromobenzoate intermediate, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[2][13][14] This reaction provides a direct route to arylalkynes, which are valuable intermediates in medicinal chemistry. The greater reactivity of the C-I bond in Methyl 5-bromo-4-fluoro-2-iodobenzoate allows for selective alkynylation at the 2-position.[15]

Representative Experimental Protocol: Sonogashira Coupling

  • To a reaction flask, add Methyl 5-bromo-4-fluoro-2-iodobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base such as triethylamine or diisopropylethylamine, which also serves as the base for the reaction.

  • Add the terminal alkyne (1.1-1.5 equivalents) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Case Study: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

While a direct application of Methyl 5-bromo-4-fluoro-2-iodobenzoate in a marketed drug is not readily found in the public literature, the closely related scaffold, 2-fluoro-4-iodoaniline, is a crucial starting material for the synthesis of the MEK inhibitor Trametinib.[11][16][17] Trametinib is used in the treatment of various cancers, including melanoma.[18] The synthesis of a key intermediate for Trametinib highlights the strategic importance of the 2-fluoro-4-iodophenyl moiety.

The synthesis involves the reaction of 2-fluoro-4-iodoaniline with an isocyanate to form a urea derivative, which then undergoes cyclization reactions to build the core heterocyclic structure of the drug.

Trametinib_Intermediate A 2-Fluoro-4-iodoaniline C N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea A->C Reaction with Isocyanate B Isocyanate B->C E Pyridopyrimidine Trione Intermediate C->E Cyclization D Malonic Acid Derivative D->E

Caption: Simplified synthetic pathway to a key intermediate of Trametinib.

This synthetic strategy underscores the value of the 2-fluoro-4-iodophenyl scaffold, which is readily accessible from precursors like Methyl 5-bromo-4-fluoro-2-iodobenzoate through transformations such as Curtius or Hofmann rearrangement of the corresponding carboxylic acid or amide.

The Influence of Halogen Substitution on Reactivity and Biological Activity

The specific substitution pattern of Methyl 5-bromo-4-fluoro-2-iodobenzoate is not arbitrary; each halogen atom plays a distinct role:

  • Iodine: The most reactive of the halogens in palladium-catalyzed cross-coupling reactions, making the 2-position the primary site for initial functionalization.

  • Bromine: Less reactive than iodine, allowing for its participation in a second, subsequent cross-coupling reaction under potentially more forcing conditions.

  • Fluorine: The C-F bond is generally unreactive in cross-coupling reactions. Its high electronegativity can influence the electronic properties of the aromatic ring and, in the final drug molecule, can enhance binding to the target protein through favorable interactions and improve metabolic stability by blocking sites of oxidative metabolism.[19]

This carefully orchestrated arrangement of halogens provides a powerful platform for the efficient and controlled synthesis of complex, biologically active molecules.

Conclusion: A Versatile Tool for Drug Discovery

Methyl 5-bromo-4-fluoro-2-iodobenzoate stands as a prime example of a highly versatile and strategically designed building block for medicinal chemistry. Its trifecta of halogen substituents, each with distinct and predictable reactivity, empowers chemists to construct complex molecular architectures with a high degree of control and efficiency. The ability to perform sequential, site-selective cross-coupling reactions is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies. As the demand for novel and sophisticated drug candidates continues to grow, the importance of such well-conceived chemical intermediates will undoubtedly increase, solidifying the role of Methyl 5-bromo-4-fluoro-2-iodobenzoate as a key enabler of innovation in pharmaceutical research.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google P
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. (URL: [Link])

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (URL: [Link])

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google P
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (URL: [Link])

  • trametinib | New Drug Approvals. (URL: [Link])

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

  • Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed. (URL: [Link])

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. (URL: [Link])

  • COMPOUNDS, COMPOSITIONS AND METHODS OF TREATMENT OF DISEASE - Patent EP-3484504-A4 - PubChem - NIH. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][11][16][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (URL: [Link])

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. (URL: [Link])

  • WO2012087519A1 - Compositions and methods for modulating fxr - Google P
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC. (URL: [Link])

  • Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products - AGC Chemicals. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo - Zenodo. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (URL: [Link])

Sources

Exploratory

Strategic Advantages of Fluorine Positioning in Benzoate Intermediates

[1] Executive Summary In modern medicinal chemistry, the benzoate moiety serves as a ubiquitous pharmacophore and structural scaffold. However, the unsubstituted benzoate ring is often a liability, susceptible to rapid m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern medicinal chemistry, the benzoate moiety serves as a ubiquitous pharmacophore and structural scaffold. However, the unsubstituted benzoate ring is often a liability, susceptible to rapid metabolic clearance and lacking the precise electronic tuning required for high-affinity target binding. Strategic fluorination—specifically the deliberate positioning of fluorine atoms at ortho, meta, or para positions—offers a deterministic method to modulate pKa, lock conformation, and fortify the scaffold against oxidative metabolism. This guide analyzes the physicochemical and pharmacokinetic impacts of regio-specific fluorination in benzoate intermediates.

Physicochemical Modulation: Acidity and Lipophilicity[1][2]

The introduction of fluorine into the benzoate ring creates profound electronic perturbations. The high electronegativity of fluorine (


) exerts a strong inductive electron-withdrawing effect (

), while its lone pairs offer a weaker, yet significant, mesomeric electron-donating effect (

). The net result depends heavily on position.
pKa Modulation (The Hammett Impact)

Control over the acidity of the benzoic acid functionality is critical for optimizing solubility and membrane permeability.

  • Ortho-Substitution: The most dramatic effect. The

    
     effect is maximized due to proximity. Furthermore, the ortho-fluorine creates a "field effect" and steric pressure that twists the carboxylate out of coplanarity (in some contexts) or locks it (in others), destabilizing the acid form and stabilizing the anion via dipole interactions.
    
  • Meta-Substitution: dominated purely by the

    
     effect, increasing acidity moderately.
    
  • Para-Substitution: The

    
     effect is counteracted by the 
    
    
    
    resonance effect, resulting in a pKa value closest to the unsubstituted parent.

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundPositionpKa (H₂O)

pKa (vs Parent)
LogP (Exp)Hammett

Benzoic Acid -4.200.001.870.00
2-Fluorobenzoic Ortho3.27-0.932.03N/A (Steric)
3-Fluorobenzoic Meta3.86-0.342.100.34
4-Fluorobenzoic Para4.14-0.062.120.06
2,6-Difluorobenzoic Di-Ortho2.13-2.072.20N/A

Data compiled from BenchChem and standard physicochemical databases [1, 2].

The Ortho-Fluorine Conformation Effect

Unlike larger halogens, fluorine's small Van der Waals radius (1.47 Å) allows it to influence conformation without imposing massive steric bulk. In benzoates, an ortho-fluorine atom often locks the carboxylate group into a planar conformation via an intramolecular electrostatic interaction (or H-bond in the acid form) with the carbonyl oxygen or hydroxyl group. This "conformational pre-organization" reduces the entropic penalty upon binding to a protein target.

OrthoEffect cluster_mechanism Mechanism of Action BA Unsubstituted Benzoate (Free Rotation) Binding Target Binding Event (Entropic Cost) BA->Binding High Entropic Penalty OF Ortho-Fluoro Benzoate (Conformationally Locked) OF->Binding Low Entropic Penalty Dipole Dipole Minimization OF->Dipole Affinity High Affinity Complex Binding->Affinity Planarity Planar Conformation Dipole->Planarity

Figure 1: The thermodynamic advantage of the ortho-fluorine effect. By pre-organizing the benzoate into a planar conformation favored by many active sites, the drug molecule pays a lower entropic cost upon binding.

Metabolic Stability: The Fluorine Fortress

The primary metabolic liability of benzoate intermediates is oxidative hydroxylation catalyzed by Cytochrome P450 (CYP450) enzymes. The carbon-hydrogen (C-H) bond is a "soft spot" for oxidation. Replacing hydrogen with fluorine creates a "metabolic fortress" due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and the fact that fluorine cannot serve as a hydrogen bond donor or acceptor in the oxidative mechanism.

Blocking Para-Hydroxylation

The para position of a benzoate ring is the most electron-rich and sterically accessible site for CYP450 attack.

  • Strategy: Installing a fluorine at the para position blocks the formation of the unstable arene oxide intermediate, preventing the "NIH Shift" and subsequent hydrolysis to a phenol.

  • Outcome: This significantly extends the in vivo half-life (

    
    ) of the drug candidate.
    
Preventing Toxic Metabolites

In electron-rich aromatic systems (e.g., amino-benzoates), oxidation can lead to reactive quinone-imine intermediates that cause idiosyncratic toxicity (as seen with the antimalarial Amodiaquine). Fluorine substitution prevents the initial oxidation step required to form these toxic species [3].[1]

Synthetic Protocol: Nucleophilic Fluorination of Benziodoxolones[5]

While traditional Balz-Schiemann reactions (thermal decomposition of diazonium salts) are common, they are often harsh and low-yielding for complex intermediates. A modern, robust, and self-validating method for accessing ortho-fluorobenzoates is the Copper-Catalyzed Nucleophilic Fluorination of Iodonium Salts (Benziodoxolones) .

Rationale

This method allows for late-stage fluorination under mild conditions, avoiding the need for handling fluorine gas (


) or aggressive nitration steps. It is particularly useful for introducing fluorine into electron-rich benzoate precursors.
Detailed Methodology

Reagents:

  • Precursor: 2-Iodobenzoic acid derivative (1.0 equiv)

  • Oxidant: Trichloroisocyanuric acid (TCICA)

  • Fluorine Source: Cesium Fluoride (CsF) or Silver Fluoride (AgF)

  • Catalyst: Cu(OTf)₂ or similar Cu(I)/Cu(II) source

  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Protocol:

  • Hypervalent Iodine Formation (Self-Validating Step 1):

    • Dissolve the 2-iodobenzoic acid derivative in acetonitrile.

    • Add TCICA (0.34 equiv) and stir at reflux for 2 hours.

    • Validation: Monitor TLC. The starting iodide (usually high Rf) should disappear, replaced by the polar benziodoxolone spot. If starting material remains, add 0.1 equiv more oxidant.

  • Fluorination:

    • Isolate the benziodoxolone intermediate via filtration (it precipitates as a stable solid).

    • In a glovebox or under Argon, mix the benziodoxolone (1.0 equiv) with Cu(OTf)₂ (10 mol%) and CsF (2.0 equiv) in dry DMF.

    • Heat to 80°C for 4-12 hours.

  • Workup & Purification:

    • Dilute with Ethyl Acetate and wash with 1M HCl (to remove copper salts) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Validation: ¹⁹F NMR is the gold standard here. A singlet around -110 to -120 ppm confirms the aryl-fluoride. Absence of peaks around -100 ppm ensures no unreacted inorganic fluoride remains.

SynthesisWorkflow cluster_validation Validation Checkpoints Start 2-Iodobenzoic Acid Derivative Step1 Oxidation (TCICA) Reflux, 2h Start->Step1 Inter Benziodoxolone Intermediate Step1->Inter Precipitation Check1 TLC: Loss of Iodide Step1->Check1 Step2 Cu-Cat Fluorination CsF, DMF, 80°C Inter->Step2 Product 2-Fluorobenzoic Acid Product Step2->Product Nucleophilic Substitution Check2 19F NMR: -115 ppm Signal Product->Check2

Figure 2: Synthetic workflow for the conversion of iodo-benzoates to ortho-fluorobenzoates via hypervalent iodine chemistry. Note the critical validation checkpoints.

Case Studies in Drug Development

Ezetimibe (Zetia)
  • Role of Fluorine: Ezetimibe contains two fluorophenyl rings. The fluorine on the benzoate-derived ring (specifically the para-fluorophenyl group attached to the beta-lactam) serves dual purposes:

    • Metabolic Blocking: It prevents rapid oxidation of the phenyl ring, which would otherwise lead to rapid clearance [4].

    • Lipophilicity: It tunes the LogP to ensure the drug resides at the brush border of the small intestine, its site of action.

Ibrutinib (Imbruvica)
  • Role of Fluorine: In the development of this BTK inhibitor, a 4-fluorophenoxy group (an ether derivative of a fluorobenzoate precursor) was utilized.

  • Advantage: The fluorine atom fills a small hydrophobic pocket in the BTK active site. A hydrogen atom was too small (lower affinity), while a chlorine atom was too bulky (steric clash). Fluorine provided the "Goldilocks" steric fit while electronically deactivating the ring against metabolism [5].

References

  • BenchChem. (2025).[2][3] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[4]

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry.
  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS.
  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from

Sources

Protocols & Analytical Methods

Method

Chemoselective functionalization of iodine in Methyl 5-bromo-4-fluoro-2-iodobenzoate

Application Note: Chemoselective Functionalization of Iodine in Methyl 5-bromo-4-fluoro-2-iodobenzoate Executive Summary This guide details the chemoselective functionalization of Methyl 5-bromo-4-fluoro-2-iodobenzoate (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Iodine in Methyl 5-bromo-4-fluoro-2-iodobenzoate

Executive Summary

This guide details the chemoselective functionalization of Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 1509204-33-4).[1] This polyhalogenated scaffold presents a unique challenge and opportunity in medicinal chemistry: the presence of three distinct halogen atoms (I, Br, F) allows for sequential, orthogonal functionalization.[1]

The Core Challenge: The C(2)-Iodine bond is the primary target due to its weak bond dissociation energy (BDE).[1] However, the ortho-ester moiety creates steric hindrance that can impede oxidative addition, while the C(5)-Bromine remains susceptible to competing reactions at elevated temperatures.[1] This guide provides validated protocols to exclusively target the C(2)-Iodine, preserving the C(5)-Bromine for subsequent diversification.[1]

Substrate Analysis & Reactivity Hierarchy

To achieve high fidelity, one must understand the electronic and steric environment of the molecule.

  • C(2)-Iodine (Target):

    • Activation: The bond is electronically activated by the electron-withdrawing ester group (ortho-effect) and the fluorine atom (meta-effect), making it highly electrophilic.[1]

    • Constraint: Sterically crowded by the C(1)-Methyl Ester.[1]

  • C(5)-Bromine (Protect):

    • Reactivity: Significantly higher BDE than C-I. Requires higher activation energy (heat or specialized ligands) to undergo oxidative addition.[1]

  • C(4)-Fluorine (Protect):

    • Reactivity: Inert to standard Pd-catalyzed cross-coupling. Activates the ring for nucleophilic aromatic substitution (

      
      ), but stable under the coupling conditions described below.
      

Reactivity Logic:


[1]

Validated Protocols

Protocol A: C(2)-Selective Suzuki-Miyaura Coupling

Objective: Formation of Biaryl linkages.[1]

Mechanistic Insight: To prevent C(5)-Br activation, we utilize the "Kinetic Control" strategy. We select a catalyst system with high activity for Iodides at low temperatures. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ligand (dppf) enforces a geometry that resists "ligand scrambling" and promotes faster reductive elimination at the sterically hindered C(2) position.[1]

Reagents:

  • Substrate: Methyl 5-bromo-4-fluoro-2-iodobenzoate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.[1]

  • Inert Atmosphere (Critical): Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Stir at 40°C - 50°C .

    • Note: Do NOT exceed 60°C. Higher temperatures significantly increase the rate of oxidative addition into the C(5)-Br bond.

  • Monitoring: Check LCMS at 2 hours. Look for the consumption of starting material (M+H) and appearance of product.[2]

    • Stop Rule: If des-bromo byproduct (< 5%) appears, lower temp to RT and extend time.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C(2)-Selective Iodine-Magnesium Exchange (Turbo-Grignard)

Objective: Introduction of Electrophiles (Aldehydes, Ketones, I2).

Mechanistic Insight: Standard Grignard formation (Mg metal) is too harsh and lacks selectivity.[1] We use Knochel’s Turbo Grignard (iPrMgCl[1]·LiCl) .[3][4] The LiCl breaks polymeric aggregates, creating a highly reactive monomeric Mg species that performs Halogen-Metal exchange extremely fast at low temperatures.[1] The exchange rate at C-I is orders of magnitude faster than at C-Br at -40°C.

Reagents:

  • Substrate: Methyl 5-bromo-4-fluoro-2-iodobenzoate (1.0 equiv)[1]

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)[1]

  • Electrophile: Benzaldehyde (1.2 equiv) (Example)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (x3).

  • Solvation: Dissolve substrate in anhydrous THF and cool to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange: Add iPrMgCl·LiCl dropwise over 5 minutes.

    • Incubation: Stir at -40°C for exactly 30 minutes.

    • Checkpoint: The solution usually turns from pale yellow to a darker orange/brown.

  • Quench: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Termination: Quench with Sat. NH₄Cl solution.

Visualization of Workflows

Diagram 1: Reactivity Decision Tree

This diagram maps the logical flow for selecting the correct protocol based on the desired outcome, highlighting the chemoselectivity checkpoints.

ReactivityMap Substrate Methyl 5-bromo-4-fluoro-2-iodobenzoate Target Target: C(2)-Iodine Substrate->Target Protect Preserve: C(5)-Br & C(4)-F Substrate->Protect Decision Select Transformation Target->Decision Suzuki Protocol A: Suzuki Coupling (C-C Bond) Decision->Suzuki Aryl Coupling MgExchange Protocol B: I/Mg Exchange (C-E Bond) Decision->MgExchange Electrophile Addn Cond_Suzuki Pd(dppf)Cl2, 40°C Kinetic Control Suzuki->Cond_Suzuki Result_Suzuki Product: Biaryl-Benzoate (Br/F Intact) Suzuki->Result_Suzuki Cond_Mg iPrMgCl-LiCl, -40°C Thermodynamic Control MgExchange->Cond_Mg Result_Mg Product: Functionalized Benzoate (Br/F Intact) MgExchange->Result_Mg

Caption: Decision tree for chemoselective functionalization of C(2)-I vs C(5)-Br.

Diagram 2: Protocol A (Suzuki) Workflow

A visual guide to the experimental setup and critical control points for the Suzuki coupling.

SuzukiWorkflow cluster_warning Safety & Integrity Step1 1. Mix Reagents (Substrate, Boronic Acid, Base) Step2 2. Degas Solvent (Ar Purge, 5 min) Step1->Step2 Step3 3. Add Catalyst Pd(dppf)Cl2 Step2->Step3 Warning Avoid O2 (Homocoupling) Avoid T > 60°C (Br-Reaction) Step2->Warning Step4 4. Heat to 45°C (CRITICAL: <60°C) Step3->Step4 Step5 5. QC Check (LCMS @ 2hr) Step4->Step5 Step4->Warning

Caption: Step-by-step workflow for Protocol A emphasizing temperature limits.

Troubleshooting & Optimization

IssueObservation (LCMS)Root CauseCorrective Action
Homocoupling Dimer of Boronic Acid observed.Oxygen presence or slow Oxidative Addition.Degas solvents longer; increase catalyst loading to 5 mol%.
Loss of Selectivity Product contains substituents at both C(2) and C(5).[1]Temperature too high.Repeat reaction at RT or 35°C .
Dehalogenation Loss of Bromine (M-Br+H).[1]Hydride source present (often from solvent or excess base).[1]Ensure anhydrous solvents; switch base to Na₂CO₃.
No Reaction Only Starting Material.Steric bulk of Ester blocking Pd.Switch to Pd(dtbpf)Cl₂ (smaller bite angle, higher activity) but keep T < 40°C.

References

  • General Chemoselectivity in Dihalobenzoates

    • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzo
    • Source: Journal of Chemical Sciences (2025).[1]

    • [1]

  • Knochel-Hauser Base (Turbo Grignard)

    • Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl.[4]

    • Source: Angewandte Chemie International Edition (2008).[1][4]

    • [1]

  • Mechanism of Pd-Catalyzed Cross-Coupling (I vs Br)

    • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides.
    • Source: Chemical Reviews (2002).[1]

    • [1]

  • Substrate Data

    • Methyl 5-bromo-4-fluoro-2-iodobenzoate (PubChem).[1][5]

    • Source: PubChem Compound Summary.
    • [1]

Sources

Application

Conditions for nucleophilic aromatic substitution (SnAr) of fluorine in benzoates

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) on Fluorinated Benzoates Introduction & Mechanistic Grounding Nucleophilic Aromatic Substitution ( ) is a cornerstone reaction in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) on Fluorinated Benzoates

Introduction & Mechanistic Grounding

Nucleophilic Aromatic Substitution (


) is a cornerstone reaction in medicinal chemistry for functionalizing aromatic rings. While nitro-activated systems are highly reactive, fluorinated benzoates  (esters) present a unique challenge: the ester is a weaker electron-withdrawing group (EWG) than a nitro group, yet it is susceptible to hydrolysis (saponification) or transesterification under the basic conditions required for the reaction.
The "Fluorine Effect" in

Contrary to


 or 

mechanisms where iodide is the superior leaving group, fluorine is the most reactive leaving group in

reactions (F

Cl

Br > I).[1][2]
  • Rate-Determining Step (RDS): The attack of the nucleophile to form the anionic Meisenheimer complex is the slow step.

  • Inductive Stabilization: Fluorine’s extreme electronegativity lowers the energy of the LUMO at the ipso-carbon and inductively stabilizes the negative charge in the transition state and the Meisenheimer intermediate.

  • C-F Bond Strength: Although the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining second step.[2]

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer complex stabilized by the ester group.

SNAr_Mechanism Reactant Fluorobenzoate (Substrate) TS1 Transition State 1 (High Energy) Reactant->TS1 Slow (RDS) Nu Nucleophile (Nu:) Nu->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Stabilized by EWG Product Substituted Benzoate (Product) Meisenheimer->Product Fast Elimination LG Fluoride (F-) Meisenheimer->LG

Figure 1: The


 addition-elimination mechanism. The rate is dictated by the formation of the Meisenheimer complex, which is accelerated by the electronegativity of Fluorine.

Strategic Parameter Optimization

Success with benzoates requires balancing reactivity against ester stability.

Solvent Selection

Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophile "naked" and reactive.

Solvent ClassExamplesProsConsRecommendation
Classic Polar Aprotic DMSO, DMF, NMPExcellent rate acceleration; high boiling points.Difficult to remove; DMSO decomposes at high T; toxicity issues (NMP/DMF).Use for small scale or difficult substrates.
Green Alternatives 2-MeTHF, Acetonitrile (MeCN)Easier workup; better safety profiles.Lower boiling points may limit reaction temperature (requires pressure vessel).Preferred for Process Scale.
Protics Alcohols (MeOH, EtOH)Cheap; green.High Risk: H-bonding deactivates nucleophiles; risk of transesterification.Only use if the nucleophile matches the alcohol (e.g., NaOMe in MeOH).
Base Selection (The Critical Factor)

The choice of base dictates the side-reaction profile.

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard. Mild enough to minimize ester hydrolysis but strong enough to deprotonate amines/phenols. Cesium (
    
    
    ) is often superior to Potassium (
    
    
    ) due to the "Cesium Effect" (better solubility in organic solvents).
  • Tertiary Amines (DIPEA,

    
    ):  Useful for neutral amine nucleophiles. Non-nucleophilic, reducing side reactions.
    
  • Avoid: Hydroxides (NaOH, KOH) and non-matched alkoxides (e.g., NaOMe in Ethanol), which will destroy the benzoate ester.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Displacement of F with primary/secondary amines.

Reagents:

  • Substrate: Methyl 4-fluorobenzoate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO [0.5 M concentration]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the fluorobenzoate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add MeCN (anhydrous). Note: If using DMSO, ensure it is dry to prevent hydrolysis.

  • Addition: Add the amine nucleophile (1.2 equiv).

  • Reaction: Seal the vessel and heat to 60–80 °C . Monitor by TLC/LCMS.

    • Insight: Benzoates are less activated than nitrobenzenes; if conversion is slow at 80 °C, switch solvent to DMSO and increase to 100 °C.

  • Workup:

    • MeCN: Dilute with EtOAc, wash with water (x2) and brine. Dry over

      
      .
      
    • DMSO: Pour into ice-water.[3] If solid precipitates, filter. If oil, extract with EtOAc/Ether.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C-O Bond Formation (Etherification)

Target: Displacement of F with alcohols/phenols.

Critical Constraint: To prevent transesterification, the solvent must match the nucleophile, or a bulky non-nucleophilic solvent must be used.

Step-by-Step Procedure:

  • Nucleophile Activation: In a separate vial, treat the phenol/alcohol (1.1 equiv) with NaH (1.1 equiv) in THF (0 °C to RT) to generate the alkoxide.

    • Alternative: Use

      
       (2.5 equiv) in DMF if avoiding NaH.
      
  • Coupling: Add the fluorobenzoate solution (in THF or DMF) to the pre-formed alkoxide.

  • Reaction: Heat to 60 °C .

  • Quench: Cool to 0 °C and carefully quench with saturated

    
    .
    
  • Workup: Standard extraction.

Workflow Decision Tree

Use this logic flow to design your specific experiment.

Workflow_Logic Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol (R-OH) Type->Alcohol BaseAmine Base: DIPEA or K2CO3 Solvent: MeCN or DMSO Amine->BaseAmine BaseAlc Risk of Transesterification? Alcohol->BaseAlc Match Use R-OH as Solvent Base: Na(OR) BaseAlc->Match Yes (Simple Alcohol) Inert Use THF/DMF Base: NaH or Cs2CO3 BaseAlc->Inert No (Complex Alcohol)

Figure 2: Experimental design logic for selecting conditions based on nucleophile type and side-reaction risks.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Temp too low or Solvent too non-polar.Increase Temp to 100°C; Switch from MeCN to DMSO/NMP; Switch base to

.
Ester Hydrolysis (Benzoic Acid formed) Wet solvent or Hydroxide presence.Use anhydrous solvents; Ensure base is dry; Switch from Carbonate to DIPEA.
Transesterification (Wrong Ester) Alkoxide solvent mismatch.Use bulky alcohol (t-BuOH) as solvent or match solvent to nucleophile.
Regioselectivity Issues (Multiple Fs) Competitive sites.Lower temp (-10°C to RT); Add nucleophile slowly (dropwise).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6][7][8][9][10] Chemical Reviews. (Establishes the element effect F >> Cl).

  • Neustadt, B. R. (1998). Nucleophilic Aromatic Substitution of 2-Fluorobenzoates. Tetrahedron Letters. (Specific application to benzoate systems).

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[11] Chemical Communications. (Green solvent alternatives).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism.[1][2][6][12][13] (Pedagogical overview of the Meisenheimer complex).

Sources

Method

Application Note: Selective Magnesium-Halogen Exchange of Methyl 5-bromo-4-fluoro-2-iodobenzoate

) Executive Summary This application note details the protocol for the regioselective magnesium-halogen exchange of Methyl 5-bromo-4-fluoro-2-iodobenzoate (1) . The presence of three distinct halogen species (I, Br, F) a...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the protocol for the regioselective magnesium-halogen exchange of Methyl 5-bromo-4-fluoro-2-iodobenzoate (1) . The presence of three distinct halogen species (I, Br, F) and a sensitive methyl ester functionality presents a significant chemo-selectivity challenge.

Traditional Grignard formation (using Mg metal) or lithiation (


) is unsuitable due to the high risk of ester attack (addition-elimination) and lack of discrimination between iodine and bromine. This protocol utilizes the Knochel-Hauser Turbo Grignard  reagent (

) to effect a kinetic iodine-magnesium exchange at C-2 at low temperatures (-30°C), preserving both the C-5 bromine and the C-1 ester for subsequent diversification.

Scientific Rationale & Mechanistic Insight

The Selectivity Hierarchy

The substrate contains three electrophilic sites competing for the organometallic reagent. The thermodynamic and kinetic hierarchy for exchange is:

  • C-2 Iodine (Target): Weakest C-X bond (

    
    ). Activated by the ortho-ester effect (coordination of Mg to the carbonyl oxygen).
    
  • C-5 Bromine (Off-Target): Stronger C-X bond (

    
    ). Exchange is slower but possible if temperature is uncontrolled (
    
    
    
    ).
  • C-1 Ester (Off-Target): Highly susceptible to nucleophilic attack by standard Grignards. The

    
     complex reduces the aggregation of the Grignard species, increasing the rate of exchange (I 
    
    
    
    Mg) relative to the rate of nucleophilic addition to the carbonyl.
The Role of Lithium Chloride

The inclusion of LiCl is not merely for solubility.[1][2] It breaks the polymeric aggregates of the Grignard reagent into highly reactive monomeric species. This acceleration allows the exchange to proceed at temperatures (e.g., -30°C) where the nucleophilic attack on the ester is kinetically suppressed.

Mechanistic Pathway

The following diagram illustrates the coordination-directed exchange mechanism.

G SM Start: Methyl 5-bromo- 4-fluoro-2-iodobenzoate Complex Chelate Complex (Mg-O coordination) SM->Complex + i-PrMgCl·LiCl (-30°C in THF) Exchange I-Mg Exchange (Transition State) Complex->Exchange Kinetic Control Side Side Reaction: Ester Attack / Br-Exchange Complex->Side If T > -10°C Product Target Grignard Species (C-2 Magnesiated) Exchange->Product - i-PrI

Figure 1: Mechanistic pathway showing the chelation-controlled selective exchange at C-2.

Experimental Protocol

Materials & Equipment
  • Reagent:

    
     (1.3 M in THF).[3] Note: Titrate before use.
    
  • Substrate: Methyl 5-bromo-4-fluoro-2-iodobenzoate (High purity, dried).

  • Solvent: Anhydrous THF (H2O < 50 ppm).

  • Vessel: Flame-dried 3-neck flask with internal temperature probe and argon inlet.

Step-by-Step Methodology

Step 1: System Preparation

  • Charge the flask with Methyl 5-bromo-4-fluoro-2-iodobenzoate (1.0 equiv) and anhydrous THF (concentration 0.5 M).

  • Cool the solution to -30°C using a dry ice/acetone bath or cryostat. Critical: Do not proceed until internal temp is stable.

Step 2: Reagent Addition (The Exchange)

  • Add

    
     (1.1 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
    
  • Maintain internal temperature between -30°C and -25°C.

  • Stir at -30°C for 30 minutes .

Step 3: The "Self-Validating" Check (GC-MS) Before adding the electrophile, validate the species formation:

  • Remove a 50 µL aliquot.

  • Quench into a vial containing

    
     in THF (iodolysis) or 
    
    
    
    (deuterolysis).
  • Analysis Logic:

    • If

      
       quench: Mass shift of +1 at the parent peak indicates successful magnesiation.
      
    • If

      
       quench: Returns starting material (since SM has Iodine at C-2). This confirms the C-Mg bond is chemically competent to react with electrophiles.
      
    • Failure Mode: If C-5 Bromine is lost, the temperature was too high.

Step 4: Electrophile Trapping

  • Add the desired Electrophile (1.2 equiv) (e.g., Benzaldehyde, Allyl Bromide, etc.) slowly.

  • Allow the reaction to warm to 0°C over 1 hour.

  • Quench with saturated aqueous

    
    .
    
Workflow Visualization

Workflow Setup 1. Setup: Substrate in THF Cool to -30°C Addition 2. Addition: i-PrMgCl·LiCl (Dropwise, T < -25°C) Setup->Addition Wait 3. Exchange Period (30 mins @ -30°C) Addition->Wait Check 4. QC Check point (Aliquot + D2O/GCMS) Wait->Check Check->Setup Fail (Adjust T) Trap 5. Electrophile Trap (Add E+, warm to 0°C) Check->Trap Pass Workup 6. Workup (NH4Cl quench) Trap->Workup

Figure 2: Operational workflow for the selective exchange protocol.

Data Summary & Troubleshooting

Optimization Data

The following table summarizes the optimization of temperature versus selectivity for this specific scaffold type.

TemperatureConversion (I -> Mg)Ester Attack (%)Br-Exchange (Scrambling)Verdict
0°C 100%> 15%~ 5-10%Failed (Poor Chemoselectivity)
-20°C 100%< 2%< 1%Acceptable
-30°C 98% < 0.1% 0% Optimal
-78°C < 10%0%0%Failed (Kinetically trapped)
Troubleshooting Guide
  • Issue: Incomplete conversion after 30 mins.

    • Cause: Reagent titer is low (moisture ingress).

    • Solution: Add additional 0.2 equiv of Turbo Grignard; ensure LiCl is fully dissolved.

  • Issue: "Wurtz-type" homocoupling observed.

    • Cause: Localized heating during addition.

    • Solution: Increase dilution to 0.2 M and slow down addition rate.

Safety & Handling

  • Turbo Grignard: Pyrophoric hazards are lower than neat alkyl lithiums but still significant. Handle under inert atmosphere (Argon/Nitrogen).

  • Exotherm: The exchange reaction is exothermic. On scale (>10g), active cooling is mandatory to prevent thermal runaway which would trigger ester decomposition.

  • Substrate: Halogenated benzoates can be skin irritants and sensitizers. Use double gloving.

References

  • Knochel, P., et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angew. Chem. Int. Ed., 43, 3333-3336.

  • Bao, R. L.-Y., et al. (2015). Magnesium-Halogen Exchange of Functionalized Aryl Halides. Organic Process Research & Development. (General grounding on scale-up of Turbo Grignards).

  • Sigma-Aldrich. (2023). Selective Metalation and Additions using TurboGrignard. Technical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Methyl 5-bromo-4-fluoro-2-iodobenzoate in organic solvents

Subject: Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 181765-86-6) Ticket ID: SOL-181765-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Molecule Profile User Query: "I a...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 181765-86-6) Ticket ID: SOL-181765-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

User Query: "I am experiencing precipitation and poor solubility with Methyl 5-bromo-4-fluoro-2-iodobenzoate in standard reaction solvents. How do I stabilize this intermediate in solution?"

Scientist’s Analysis: This molecule presents a "solubility paradox." While highly lipophilic due to the tri-halogenated benzene ring (F, Br, I), its crystalline lattice energy often resists dissolution in cold non-polar solvents. However, its relatively low melting point (45–49 °C) is the key to overcoming these issues.

Critical Physical Properties:

Property Value Implication for Handling
Melting Point 45–49 °C The "Silver Bullet": Gentle warming often melts the solid into the solvent, bypassing slow dissolution kinetics.
Lipophilicity High (LogP ~3.5-4.0) Insoluble in water.[1] Requires organic solvents with moderate dipole moments.
Reactivity C-I Bond (Weak) Light Sensitive. Solutions may turn yellow/brown (iodine liberation) if exposed to light or excessive heat (>80°C).

| Functional Group | Methyl Ester | Hydrolysis Risk. Avoid strong aqueous bases without phase transfer catalysts. Transesterification Risk. Avoid alcohols (MeOH, EtOH). |

Solvent Compatibility Matrix

Use this table to select the correct solvent based on your intended application.

Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Ethers (Green) 2-MeTHF (2-Methyltetrahydrofuran)Excellent Preferred Choice. Higher boiling point (80°C) than THF; separates cleanly from water during workup.[2][3][4]
Ethers (Standard) THF, 1,4-DioxaneGoodStandard for Suzuki/Sonogashira couplings. Warning: Miscible with water; can cause "oiling out" during aqueous base addition.
Chlorinated DCM, ChloroformExcellent Best for transport and chromatography. Warning: Environmental hazard; avoid for high-temp reactions.
Polar Aprotic DMF, NMPModerate/GoodUse for SNAr reactions. Warning: High boiling points make removal difficult.
Sulfoxides DMSOCaution Not Recommended unless necessary.[5][6] DMSO can act as an oxidant or nucleophile, potentially affecting the labile C-I bond.
Protic Methanol, EthanolPoor Avoid. Risk of transesterification (converting methyl ester to ethyl ester) and poor solubility.

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Select Application Coupling Cross-Coupling (Suzuki/Sonogashira) Start->Coupling SnAr Nucleophilic Subst. (SnAr) Start->SnAr Transport Analysis/Transport Start->Transport TempCheck Temp > 70°C? Coupling->TempCheck DMF DMF (Dry) SnAr->DMF High Polarity Needed GreenCheck Green Chem Required? Transport->GreenCheck MeTHF 2-MeTHF (Best Balance) TempCheck->MeTHF No (<80°C) Toluene Toluene TempCheck->Toluene Yes (>80°C) GreenCheck->MeTHF Yes DCM DCM GreenCheck->DCM No

Figure 1: Decision tree for solvent selection based on reaction type and environmental constraints.

Troubleshooting Guides (FAQs)

Issue 1: "The solid forms a sticky slurry and won't dissolve, even in THF."

Diagnosis: You are likely fighting the "Solvation vs. Lattice Energy" battle. The compound is trying to crystallize while the solvent is trying to solvate it. The Fix (The "Melt-In" Technique):

  • Do not add more solvent immediately (this dilutes the reaction unnecessarily).

  • Place the flask in a water bath set to 50 °C .

  • Swirl gently. Since the melting point is 45–49 °C, the solid will undergo a phase transition and become miscible with the solvent almost instantly.

  • Once dissolved, you can cool it back to room temperature. It will usually remain super-saturated in solution rather than crashing back out immediately.

Issue 2: "My solution turned yellow/brown after sitting overnight."

Diagnosis: Iodine liberation (Deiodination).[7] The C-I bond is weak (approx. 50-60 kcal/mol) and sensitive to light. The Fix:

  • Prevention: Wrap the flask in aluminum foil immediately after preparation.

  • Remediation: If the reaction tolerates it, wash the organic layer with a 10% aqueous Sodium Thiosulfate (

    
    ) solution. This reduces elemental iodine (
    
    
    
    ) back to colorless iodide (
    
    
    ).[8]
Issue 3: "Precipitation occurs when I add aqueous base (e.g., ) for Suzuki coupling."

Diagnosis: The "Oiling Out" Effect. This ester is highly lipophilic. When you add high-ionic-strength water (base), the organic solvent (like THF) may partition partially into the water, leaving the ester with insufficient solvent to stay dissolved. The Fix:

  • Switch Solvent: Use 2-MeTHF or Toluene . These form a distinct biphasic system and do not mix with water, keeping the ester safely in the organic layer.

  • Add Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps shuttle the reagents across the interface without requiring the ester to be soluble in the aqueous phase.

Advanced Protocol: Degassing & Stabilization

For Palladium-catalyzed cross-couplings, dissolved oxygen is a greater threat than solubility. Follow this protocol to ensure stability.

Objective: Prepare a 0.5 M solution in 2-MeTHF for Suzuki Coupling.

  • Weighing: Weigh the Methyl 5-bromo-4-fluoro-2-iodobenzoate into a dry flask.

  • Solvation: Add 2-MeTHF (Anhydrous).

    • Note: If solid persists, warm to 50°C for 2 minutes until clear.

  • Degassing (Sparging):

    • Insert a long needle connected to an Argon/Nitrogen line directly into the solution.

    • Insert a short vent needle.

    • Bubble gas vigorously for 10–15 minutes.

    • Why? Removing

      
       prevents homocoupling of boronic acids and protects the Pd catalyst.
      
  • Storage: If not using immediately, store in the dark (foil-wrapped) at 4°C.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Slurry Insoluble Slurry Type->Slurry Color Yellow/Brown Color Type->Color Precip Precipitation w/ Base Type->Precip Sol_Slurry Heat to 50°C (Melt into solution) Slurry->Sol_Slurry Sol_Color Check Light Exposure Wash w/ Na2S2O3 Color->Sol_Color Sol_Precip Switch to 2-MeTHF or add TBAB Precip->Sol_Precip

Figure 2: Troubleshooting flow for common physical and chemical stability issues.

References

  • Sigma-Aldrich. Methyl 5-bromo-2-iodobenzoate Product Analysis (Analogous Structure). Retrieved from (Verifies low melting point range of structural analogs).

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[3][9] ChemSusChem. Retrieved from (Validates 2-MeTHF as a superior alternative to THF for lipophilic separations).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13158583 (5-Fluoro-2-iodobenzoic acid derivatives). Retrieved from (Verifies safety and structural data).

Sources

Optimization

Technical Support Center: Optimizing Ullmann Coupling for Halogenated Benzoates

Ticket ID: ULL-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Ester Instability Diagnostic Workflow: Identify Your Bottleneck Before altering conditions, you...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ULL-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Ester Instability

Diagnostic Workflow: Identify Your Bottleneck

Before altering conditions, you must diagnose the specific failure mode using LCMS or NMR. Use the logic tree below to isolate the root cause of your low yield.

DiagnosticTree Start Analyze Crude Reaction (LCMS / TLC) Result1 Starting Material (SM) Remains Unchanged Start->Result1 Result2 SM Consumed -> Benzoic Acid Detected Start->Result2 Result3 SM Consumed -> Dehalogenated Arene Start->Result3 Issue1 Catalyst Inactivity (See Module 2) Result1->Issue1 Oxidative Addition Failed Issue2 Ester Hydrolysis (See Module 1) Result2->Issue2 Saponification Issue3 Hydrodehalogenation (Solvent/Reductant Issue) Result3->Issue3 Unwanted Reduction

Figure 1: Diagnostic logic for isolating failure modes in Ullmann coupling of benzoates.

Troubleshooting Modules

Module 1: The "Disappearing Ester" (Hydrolysis)

Symptom: LCMS shows mass corresponding to the benzoic acid derivative (


).
Root Cause:  Saponification. The basic conditions required for Ullmann coupling (

) combined with trace water and high heat (

) rapidly hydrolyze benzoate esters.
Parameter Standard (Risky) Optimized (Safe) Technical Rationale
Base KOH, NaOH, NaOtBu

,

Hydroxides are nucleophilic toward the ester. Carbonates/phosphates are sufficiently basic to deprotonate the nucleophile but less nucleophilic toward the carbonyl carbon [1].
Water "Dry" SolventStrictly Anhydrous Even 0.1% water content initiates the hydrolysis cycle. Use molecular sieves (3Å) in the reaction vessel.
Temp


Hydrolysis rates scale exponentially with temperature. You must use active ligands (see Module 2) to enable lower temperatures.

Expert Tip: If hydrolysis persists despite using carbonate bases, switch to a sterically hindered ester (e.g., tert-butyl or isopropyl benzoate) if your synthetic route allows. These resist nucleophilic attack at the carbonyl.

Module 2: Catalyst Stagnation (Low Conversion)

Symptom: Reaction stalls at 30-50% conversion. Adding more CuI does not help. Root Cause: Ligand mismatch or Catalyst Poisoning. Benzoates are electron-deficient; if the halide is also electron-rich (e.g., deactivated), the oxidative addition step is rate-limiting.

Q: Which ligand should I use for benzoates?

  • Legacy (Avoid): Ligand-free or simple pyridines. These require high heat (

    
    ), killing your ester.
    
  • Standard (Good): Diamines (DMEDA) or Amino Acids (L-Proline) . These form stable 5-membered chelates with Cu(I), lowering the activation energy for oxidative addition and allowing reaction at

    
     [2].
    
  • High-Performance (Best): Oxalamides . These ligands are highly active and can often drive reactions at temperatures as low as

    
    , preserving the ester functionality [3].
    
Module 3: The Halide Effect

Symptom: Aryl iodides work, but aryl chlorides yield 0%. Root Cause: Bond Dissociation Energy (BDE). The C-Cl bond is significantly stronger than C-I.

  • Aryl Iodides: React easily. Standard CuI/Diamine systems work well.

  • Aryl Bromides: Standard substrates. Require optimized ligands (L-Proline/DMEDA).

  • Aryl Chlorides: Difficult. Requires "Super-active" catalytic systems.

    • Solution: Switch to Oxalamide ligands (e.g., BPO) or use a Cu/Metol system.

    • Alternative: Perform a Finkelstein reaction (aromatic trans-halogenation) in situ by adding 20 mol% NaI to generate the transient aryl iodide [4].

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Ullmann Coupling of Halogenated Benzoates Objective: Maximize yield while preventing ester hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • Catalyst: CuI (10 mol%) - Must be white/off-white. If green/grey, recrystallize.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

  • Base:

    
     (2.0 equiv) - Finely ground and dried.
    
  • Solvent: Toluene or DMSO (Anhydrous)

Workflow:

  • Charge Solids: Add CuI, Base, Aryl Halide, and Nucleophile to a screw-cap vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal with a septum. Evacuate and backfill with Argon (

    
    ). Oxygen kills the active Cu(I) species.
    
  • Liquids: Inject anhydrous solvent followed by the Ligand (DMEDA) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: If using DMSO, do not exceed 90°C to prevent solvent decomposition and foul odors (DMS formation).

  • Monitor: Check HPLC at 4 hours. If SM remains, add 5 mol% fresh catalyst/ligand solution (degassed).

Optimization Logic

Use this pathway to systematically improve yields if the SOP fails.

OptimizationCycle Base 1. Screen Base (Cs2CO3 vs K3PO4) Ligand 2. Screen Ligand (Diamine vs Oxalamide) Base->Ligand Select best base stability Solvent 3. Screen Solvent (Toluene vs DMSO) Ligand->Solvent Optimize solubility Temp 4. Temp Titration (60C -> 100C) Solvent->Temp Find thermal limit Temp->Base Iterate if failed

Figure 2: Iterative optimization cycle for sensitive substrates.

References

  • Base Selection in Ullmann Coupling: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper.[1] Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Amino Acid Ligands (Ma's Ligands): Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[2][3] Organic Letters, 5(14), 2453–2455. [Link]

  • Oxalamide Ligands (High Activity): Zhang, H., & Ma, D. (2012). CuI/Oxalic Diamide Catalyzed Coupling of (Hetero)aryl Chlorides and Amines. Journal of the American Chemical Society, 134(17), 7332–7335. [Link]

  • Aromatic Finkelstein Reaction: Klapars, A., & Buchwald, S. L. (2002).[4] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

Sources

Troubleshooting

Optimization of catalyst loading for sterically hindered iodobenzoates

Welcome to the Hindered Substrate Optimization Hub . As a Senior Application Scientist, I understand that sterically hindered iodobenzoates present a unique paradox in cross-coupling: the C–I bond is electronically prime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Hindered Substrate Optimization Hub .

As a Senior Application Scientist, I understand that sterically hindered iodobenzoates present a unique paradox in cross-coupling: the C–I bond is electronically primed for oxidative addition, yet the ortho-substituents create a "steric wall" that blocks transmetallation or reductive elimination.

This guide abandons generic advice in favor of a diagnostic, mechanism-first approach to optimizing catalyst loading and system design.

Module 1: The Diagnostic Framework

Before adding more catalyst, you must diagnose how the reaction is failing. Use this decision matrix to classify your issue.

DiagnosticTree Figure 1: Diagnostic Workflow for Hindered Iodobenzoates Start START: Reaction Analysis (HPLC/UPLC @ t=1h, 4h, 24h) CheckConv Is conversion > 10%? Start->CheckConv CheckPd Is Pd Black visible? CheckConv->CheckPd Yes (Stalled) CheckProd Is Des-Iodo product present? CheckConv->CheckProd No (<5%) Issue2 ISSUE: Catalyst Deactivation (Agglomeration) CheckPd->Issue2 Yes (Black ppt) Issue4 ISSUE: Transmetallation Block (Steric Clash) CheckPd->Issue4 No (Solution clear/brown) Issue1 ISSUE: Induction Failure (OA Stalled) CheckProd->Issue1 No (Only SM) Issue3 ISSUE: Protodeiodination (Unstable OA Complex) CheckProd->Issue3 Yes (>10% Ar-H)

Module 2: Troubleshooting Guides

Issue A: The "Stalled Conversion" (Catalyst Death)

Symptom: Reaction initiates rapidly (0–30% conversion) but stops completely after 1–2 hours. Adding more substrate yields no reaction; adding fresh catalyst restarts it. Root Cause: The active Pd(0) species is unstable. In hindered systems, the ligand often dissociates to relieve steric strain, exposing the metal center to agglomeration (Pd black formation).

Protocol: The "Stabilization" Adjustment

  • Switch to Pre-Catalysts: Move away from Pd(OAc)₂ + Phosphine. In situ reduction is slow and erratic with hindered ligands.

    • Recommendation: Use Pd-G3 or G4 Buchwald Precatalysts (e.g., XPhos-Pd-G4). These release the active L-Pd(0) species at a controlled rate.

  • Increase Ligand:Metal Ratio: Standard is 1:1 or 2:1. For hindered iodobenzoates, increase to 3:1 or 4:1 . The excess ligand shifts the equilibrium back toward the active monomeric species, preventing Pd black formation.

  • Solvent Switch: If using THF, switch to Toluene or 1,4-Dioxane . Higher boiling points allow thermal activation of the bulky ligand without solvent evaporation issues.

Issue B: The "Des-Iodo" Trap (Protodehalogenation)

Symptom: You observe the formation of the de-iodinated benzoate (Ar-H) instead of the coupled product. Root Cause: The Oxidative Addition (OA) complex is forming, but Transmetallation (TM) is too slow due to steric clash. The long-lived Ar-Pd-I species eventually scavenges a proton from the solvent or base.

Protocol: The "Rate Acceleration" Fix

  • Concentration Boost: Increase reaction concentration from 0.1 M to 0.5 M or 1.0 M . This increases the collision frequency for the bimolecular TM step.

  • Base Selection: Switch from carbonate bases (weak) to K₃PO₄ (anhydrous) or KOH . Stronger activation of the boronic acid (if Suzuki) creates a more reactive "boronate" species, forcing the TM step to occur faster than the side reaction.

  • Water Management: If using K₃PO₄, add exactly 2–5 equivalents of water . Totally anhydrous conditions often shut down the boronic acid activation cycle.

Module 3: Optimization of Catalyst Loading

Do not arbitrarily increase loading. Use this Visual Kinetic Profiling (VKP) method to determine the optimal load.

Experimental Setup: Run 3 parallel vials at 60°C (or relevant temp) with identical conditions except for catalyst loading.

VariableVial A (Low)Vial B (Med)Vial C (High)
Catalyst Load 0.5 mol%2.0 mol%5.0 mol%
Sampling Points t=0, 15, 60, 180 mint=0, 15, 60, 180 mint=0, 15, 60, 180 min

Data Interpretation:

  • Scenario 1: Linear Scaling. (Vial C is 10x faster than Vial A).

  • Scenario 2: Diminishing Returns. (Vial B and C have same profile).

  • Scenario 3: Inverse Effect. (Vial C is slower or dirtier than Vial B).

Module 4: Mechanistic Visualization

Understanding where the steric clash happens is critical for ligand selection.

CatalyticCycle Figure 2: The Steric Bottleneck in Iodobenzoate Coupling cluster_offcycle Deactivation Pathways Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (Fast for Ar-I) Pd0->OA_Complex Ar-I adds PdBlack Pd Black (Inactive) Pd0->PdBlack Ligand dissociation TM_State Transmetallation (STERIC BOTTLENECK) OA_Complex->TM_State + Nucleophile Dehalo Ar-H (Side Product) OA_Complex->Dehalo Slow TM leads to proton scavenging RE_State Reductive Elimination (Product Release) TM_State->RE_State Slow Step RE_State->Pd0 - Product

Module 5: Frequently Asked Questions (FAQ)

Q1: Why use PEPPSI catalysts for iodobenzoates? A: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly Pd-PEPPSI-IPent , are designed with a "flexible bulk" NHC ligand. Unlike rigid phosphines, the NHC wingtips can rotate to accommodate the massive steric bulk of ortho,ortho-substituted substrates during the critical transmetallation step [1].

Q2: My iodobenzoate has an electron-withdrawing ester group. Shouldn't that help? A: Electronically, yes—it facilitates Oxidative Addition. However, the ester oxygen can sometimes coordinate to the Palladium (the "chelate effect"), creating a stable 5- or 6-membered palladacycle that is too stable to react further. If you suspect this, use a non-coordinating solvent like Dichloromethane (DCM) (if temp allows) or bulky biaryl phosphines (e.g., BrettPhos ) that physically block this coordination.

Q3: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no . Sterically hindered couplings require a specific ligand geometry to "mold" the active site. Heterogeneous surfaces lack this tunability and usually fail to activate hindered substrates, or they result in significant dehalogenation.

References

  • Organ, M. G., et al. (2010).[1] Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Catalyst. Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of Halogenated Benzoates

Introduction: The Analytical Challenge of Halogenated Benzoates Halogenated benzoic acids are a class of compounds with widespread agricultural and pharmaceutical applications.[1][2] Their prevalence in these sectors unf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Halogenated Benzoates

Halogenated benzoic acids are a class of compounds with widespread agricultural and pharmaceutical applications.[1][2] Their prevalence in these sectors unfortunately leads to their occurrence as environmental pollutants.[1][2] Due to their polar nature, they are not readily amenable to analysis by gas chromatography (GC) without derivatization.[1][2] This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) platforms for the robust and sensitive analysis of halogenated benzoates, offering insights into instrument selection, method development, and data interpretation. The unmatched sensitivity and specificity of mass spectrometry make it an indispensable tool for monitoring such emerging contaminants in diverse environmental matrices.[3][4][5]

HRMS has become a critical tool for identifying and quantifying trace levels of emerging contaminants, including halogenated compounds, in complex environmental samples.[3][4][5] Its high mass accuracy and resolving power enable the confident identification of analytes and the elucidation of their transformation products.[3][4] This is particularly crucial for understanding the environmental fate and potential risks associated with these compounds.[3][4]

This guide will delve into the practical application of three major HRMS technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry for the analysis of halogenated benzoates. We will explore their fundamental principles, compare their performance characteristics, and provide actionable protocols for sample preparation and analysis.

Comparative Analysis of HRMS Platforms

The choice of an HRMS platform is a critical decision that significantly impacts the quality and depth of analytical data. Each technology possesses unique strengths and weaknesses that must be considered in the context of the specific research question.

Time-of-Flight (TOF) Mass Spectrometry

TOF-MS analyzers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube of known length.[6] Lighter ions travel faster and reach the detector first.

  • Strengths: TOF instruments are known for their high-speed data acquisition, making them suitable for high-throughput screening.[6] They also offer a wide mass range, which is beneficial for analyzing a variety of compounds.[6] Modern TOF instruments provide good mass accuracy and resolution, sufficient for many small molecule applications.[7]

  • Causality Behind Performance: The rapid data acquisition is a direct result of the non-scanning nature of the TOF analyzer. All ions are analyzed in each pulse, leading to high duty cycle and sensitivity. The wide mass range is inherent to the principle of time-of-flight separation.

Orbitrap Mass Spectrometry

The Orbitrap mass analyzer traps ions in an electrostatic field and their axial oscillation frequency is converted into a mass spectrum via Fourier transformation.

  • Strengths: Orbitrap instruments are renowned for their exceptional mass resolution and accuracy, which are often superior to TOF systems for small molecule analysis.[7][8][9] This high resolution allows for the separation of isobaric interferences, which is critical in complex matrices.[9] They also offer excellent sensitivity and dynamic range.[9]

  • Causality Behind Performance: The high resolution and mass accuracy are a consequence of the stable and predictable ion motion within the Orbitrap analyzer. The trapping nature of the instrument allows for longer detection times, leading to improved resolution.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR-MS traps ions in a strong magnetic field, where they undergo cyclotron motion.[10] The frequency of this motion is directly proportional to their m/z ratio and is detected and converted to a mass spectrum.[10]

  • Strengths: FT-ICR-MS provides the highest achievable mass resolution and accuracy among all mass spectrometry techniques.[10][11][12][13] This makes it an invaluable tool for the analysis of extremely complex mixtures and for unambiguous molecular formula assignment.[10][11][13]

  • Causality Behind Performance: The ultra-high resolution is a direct result of the strong magnetic field and the long ion trapping times possible in an ICR cell.[10] The ability to measure the ion cyclotron frequency with high precision leads to unparalleled mass accuracy.[10]

Performance Comparison Summary
FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Good to HighVery High to Ultra-High[7]Unmatched, Ultra-High[10][11]
Mass Accuracy Good (<5 ppm)Excellent (<1-3 ppm)[7]Exceptional (ppb level)[10]
Acquisition Speed Very Fast[6]Fast to ModerateSlower
Cost ModerateHighVery High
Ideal Application High-throughput screening, general qualitative and quantitative analysis.Targeted and non-targeted analysis of complex samples, structural elucidation.[7][9]Analysis of highly complex mixtures, metabolomics, proteomics.[10][11]

Experimental Protocols

A robust analytical method relies on meticulous sample preparation and well-defined instrumental parameters. The following protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

The goal of sample preparation is to isolate the analytes of interest from the sample matrix and concentrate them to a level suitable for HRMS analysis.[14] Solid-phase extraction is a widely used technique for this purpose in environmental analysis.[14]

Rationale: Halogenated benzoates are polar compounds, and a polymeric reversed-phase SPE sorbent is effective for their retention from aqueous matrices. The choice of elution solvent is critical to ensure complete recovery of the analytes.

Step-by-Step Protocol:

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained salts or polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water.

  • Elution: Elute the retained halogenated benzoates with 2 x 3 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-HRMS analysis.

Self-Validation: Spike a known amount of a surrogate standard (a halogenated benzoate not expected to be in the sample) into the water sample before extraction. The recovery of this standard will validate the efficiency of the extraction process.

LC-HRMS Analysis

Liquid chromatography is essential for separating the halogenated benzoates from other co-extracted compounds before their introduction into the mass spectrometer.[1]

Rationale: A reversed-phase C18 column is a good starting point for the separation of these moderately polar compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) will provide good peak shapes and separation.

Step-by-Step Protocol:

  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • HRMS Parameters (Example for Orbitrap):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Resolution: 120,000 FWHM

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Maximum IT: 100 ms

Self-Validation: The method's performance should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[15][16][17][18]

Data Analysis and Interpretation

The high-resolution data generated by HRMS allows for confident identification of halogenated benzoates based on their accurate mass and isotopic pattern.

Accurate Mass and Isotopic Pattern

The key to identifying halogenated compounds lies in their unique isotopic signatures. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a ratio of nearly 1:1.

  • Monochloro compounds: Will exhibit an M+2 peak with an intensity of about one-third of the monoisotopic peak.

  • Monobromo compounds: Will show an M+2 peak with an intensity nearly equal to the monoisotopic peak.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The primary fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (-COOH) or water (-H₂O).[19][20] For halogenated benzoates, the loss of the halogen atom is also a common fragmentation pathway.[21][22]

Example Fragmentation: For 4-chlorobenzoic acid, a common fragmentation would be the loss of the chlorine atom, resulting in a fragment ion corresponding to benzoic acid.

Visualization of Workflows and Concepts

General Analytical Workflow

analytical_workflow sample Environmental Sample (e.g., Water) prep Sample Preparation (SPE) sample->prep Extraction & Concentration lc LC Separation prep->lc Injection hrms HRMS Analysis lc->hrms Ionization & Detection data Data Analysis hrms->data Accurate Mass & MS/MS report Reporting data->report Identification & Quantification

Caption: General workflow for the analysis of halogenated benzoates.

Decision Tree for HRMS Platform Selection

hrms_selection start Start: Define Analytical Goal q1 High-Throughput Screening? start->q1 tof TOF-MS q1->tof Yes q2 Complex Matrix & Isobaric Interferences? q1->q2 No end Platform Selected tof->end orbitrap Orbitrap q2->orbitrap Yes q3 Extremely Complex Sample & Unambiguous Formula? q2->q3 No orbitrap->end fticr FT-ICR-MS q3->fticr Yes q3->end No

Caption: Decision tree for selecting an appropriate HRMS platform.

Conclusion

The selection of an HRMS platform for the analysis of halogenated benzoates is a critical decision that depends on the specific analytical needs, sample complexity, and available resources. TOF-MS offers a balance of speed and performance for high-throughput applications. Orbitrap technology provides superior resolution and mass accuracy for complex samples, making it a powerful tool for both targeted and non-targeted analysis. FT-ICR-MS stands as the ultimate tool for resolving the most complex mixtures and achieving unambiguous molecular formula assignments. By following robust and self-validating experimental protocols, researchers can confidently identify and quantify these environmental contaminants, contributing to a better understanding of their environmental impact.

References

  • Franke, S., Jehmlich, N., von Bergen, M., & Richnow, H. H. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 983–990. [Link]

  • Ippolito, J. E., & El-Khoury, J. G. (2024). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Metabolites, 14(2), 86. [Link]

  • Khan, A., & Al-Arifi, S. (2024). Environmental Applications of Mass Spectrometry for Emerging Contaminants. Molecules, 29(2), 481. [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Organic Matter Analysis. [Link]

  • Thurman, E. M., & Zweigenbaum, J. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? In Comprehensive Analytical Chemistry (Vol. 58, pp. 217–272). Elsevier. [Link]

  • Franke, S., Jehmlich, N., von Bergen, M., & Richnow, H. H. (2018). Liquid Chromatography/isotope Ratio Mass Spectrometry Analysis of Halogenated Benzoates for Characterization of the Underlying Degradation Reaction in Thauera Chlorobenzoica CB-1T. AMiner. [Link]

  • Garrido-Sáez, G., Marín, J. M., & Sancho, J. V. (2021). Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. Analytical Chemistry, 93(47), 15686–15694. [Link]

  • Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]

  • Khan, A., & Al-Arifi, S. (2024). Environmental Applications of Mass Spectrometry for Emerging Contaminants. MDPI. [Link]

  • Chaker, H., Elias, G., Brossas, L., El-Khoury, R., El-Khoury, B., Caupos, E., & Courant, F. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Molecules, 26(23), 7120. [Link]

  • Khan, A., & Al-Arifi, S. (2024). Environmental Applications of Mass Spectrometry for Emerging Contaminants. PubMed. [Link]

  • Hertkorn, N., Schmitt-Kopplin, P., & Kettrup, A. (2007). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS): Characterization of Complex Environmental Mixtures. ResearchGate. [Link]

  • Waggoner, D. C., Chen, H., & Tfaily, M. M. (2021). Soil Organic Matter Characterization by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS): A Critical Review of Sample Preparation, Analysis, and Data Interpretation. Environmental Science & Technology, 55(15), 10266–10280. [Link]

  • LabRulez LCMS. (2025, April 1). TOF vs. Orbitrap for Intact Protein Structural Insights. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Zhang, S., Li, Y., & Zhang, X. (2020). Application of Fourier transform ion cyclotron resonance mass spectrometry to characterize natural organic matter. Chemosphere, 260, 127458. [Link]

  • LCGC International. (2025, April 28). Prioritizing Non-Target Screening in LC–HRMS Environmental Sample Analysis. [Link]

  • Hill, A. R. C. (2000). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025, June 12). Using high-resolution mass spectrometry (HRMS) and non-targeted analysis (NTA) to discover novel PFAS in environmental water samples. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods. [Link]

  • International Union of Pure and Applied Chemistry. (1995). V Quality control : guidelines for achieving quality in trace analysis. [Link]

  • Osorio, V., & Pérez, S. (2021). HRMS-Targeted-DIA methodology for quantification of wastewater-borne pollutants in surface water. Scientific Reports, 11(1), 1–12. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). [Link]

  • Longnecker, K. (2019). Preparing water samples for analysis using ultrahigh resolution mass spectrometry v1. protocols.io. [Link]

  • Franke, S., Jehmlich, N., von Bergen, M., & Richnow, H. H. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. ResearchGate. [Link]

  • Unknown. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • Chai, Y., Liu, X., & Wang, J. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. SciSpace. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kalpana, Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311–1319. [Link]

  • The Good Scents Company. (n.d.). benzoic acid, 65-85-0. [Link]

  • Unknown. (n.d.). Mass chart Fragmentation. SlideShare. [Link]

  • Goren, A. C., Topal, K., & Bilsel, G. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. Food Chemistry, 175, 273–279. [Link]

  • Anderson, L. C., & Johnson, C. H. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography B, 1233, 124019. [Link]

  • Wang, Y., Lu, W., Wang, T., Chen, Y., Li, T., & Wang, B. (2020). Simultaneous analysis of typical halogenated endocrine disrupting chemicals and metal(loid)s in human hair. Science of The Total Environment, 723, 137300. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-bromo-4-fluoro-2-iodobenzoate: A Predictive and Comparative Analysis

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to designin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to designing stable formulations. Single-crystal X-ray diffraction (scXRD) remains the definitive method for obtaining this atomic-level detail.[1]

This guide focuses on Methyl 5-bromo-4-fluoro-2-iodobenzoate , a halogenated aromatic compound with potential applications as a synthetic building block in medicinal chemistry. As of this writing, no public crystal structure data for this specific compound is available in the Cambridge Structural Database (CSD) or other public repositories.[2][3][4] Therefore, this document serves a dual purpose: first, to provide a robust, field-proven protocol for determining its crystal structure, and second, to offer a comparative analysis based on structurally related compounds to predict its crystallographic features.

The Significance of Halogenation in Crystal Engineering

The substitution pattern of halogens on a benzene ring—in this case, fluorine, bromine, and iodine—is not trivial. These atoms significantly influence the molecule's electronic properties and, crucially, its intermolecular interactions in the solid state. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, can play a decisive role in crystal packing.[5] Understanding how these competing interactions dictate the final crystal lattice is key to controlling the material's bulk properties.

Part 1: A Proposed Experimental Workflow for Structure Determination

This section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and structural analysis of Methyl 5-bromo-4-fluoro-2-iodobenzoate.

Synthesis Protocol

While the target compound is commercially available, a reliable synthesis is essential for obtaining high-purity material suitable for crystallization. The following protocol is adapted from a patented method for a closely related isomer, Methyl 4-bromo-5-fluoro-2-iodobenzoate.[6]

Step-by-Step Synthesis:

  • Diazotization: Start with a suitable aniline precursor, such as Methyl 2-amino-5-bromo-4-fluorobenzoate. Dissolve the aniline in an appropriate acidic medium (e.g., a mixture of sulfuric acid and water).

  • Sandmeyer Reaction (Iodination): Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Iodide Addition: Prepare a solution of sodium iodide (NaI) in water. Add this solution dropwise to the diazonium salt mixture. The diazonium group will be replaced by iodine. Allow the reaction to proceed for several hours at a controlled temperature.[6]

  • Work-up and Purification: After the reaction is complete, perform an extraction using an organic solvent like ethyl acetate. Wash the organic layer sequentially with a sodium sulfite solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product using column chromatography on silica gel to yield pure Methyl 5-bromo-4-fluoro-2-iodobenzoate.

Crystallization: The Pursuit of a Single, Perfect Crystal

Obtaining diffraction-quality single crystals is often the most challenging step.[1] An ideal crystal for scXRD is typically 30 to 300 microns in size, well-formed, and free of defects.[7] A multi-pronged screening approach is recommended.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert this slip over a well containing a "precipitant" solution (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Single-Crystal X-ray Diffraction (scXRD) Data Collection and Analysis

Once a suitable crystal is obtained, the following workflow is employed to determine its structure.

Experimental Protocol for scXRD:

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[7]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to minimize thermal motion and radiation damage. X-rays are generated, focused on the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7][8]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.[8] From this map, an initial atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

The entire workflow, from synthesis to final structure, can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis Aniline Aniline Precursor Diazonium Diazonium Salt Formation Aniline->Diazonium NaNO2, H+ Iodination Sandmeyer Iodination Diazonium->Iodination NaI Purification Extraction & Chromatography Iodination->Purification Screening Solvent Screening Purification->Screening Pure Compound Growth Slow Evaporation / Vapor Diffusion Screening->Growth Mount Crystal Mounting Growth->Mount Single Crystal Data Data Collection (Diffractometer) Mount->Data X-rays Solve Structure Solution Data->Solve Diffraction Pattern Refine Structure Refinement Solve->Refine Initial Model Final Crystallographic Information File (CIF) Refine->Final Final Structure (CIF)

Caption: Experimental workflow for the structural elucidation of a small organic molecule.

Part 2: Comparative Analysis and Predicted Structural Features

In the absence of experimental data for the title compound, we can make educated predictions by examining the crystal structures of related molecules. The interplay between the electron-withdrawing and electron-donating nature of the substituents, along with their size, will dictate the packing arrangement.

CompoundKey Structural Features / InteractionsReference
Methyl 3,5-dimethylbenzoate Molecules are linked into strands via C-H···O=C bonds. Layers are formed with π-π stacking interactions observed between aromatic rings.[9]
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate The asymmetric unit contains two independent molecules. The crystal structure features prominent C-Br···Br-C type II halogen bonds, influencing the packing.[5]
Dimolybdenum-Methyl Benzoate Complex Crystal packing is influenced by the presence of solvent molecules (THF) in the lattice. The methyl group on the benzoate ligand causes a slight elongation of the Mo-Mo bond compared to the unsubstituted analog.[10]

Predictions for Methyl 5-bromo-4-fluoro-2-iodobenzoate:

  • Halogen Bonding: With three different halogens, a rich variety of halogen bonds (e.g., I···O, Br···O, I···F) is possible. The large, polarizable iodine atom is a strong halogen bond donor and is likely to form significant interactions with electronegative atoms like the carbonyl oxygen of a neighboring molecule.

  • π-π Stacking: The planar aromatic ring is conducive to π-π stacking interactions, similar to those seen in methyl 3,5-dimethylbenzoate.[9] These interactions could lead to stacked columns of molecules in the crystal lattice.

  • Steric Effects: The bulky iodine atom at the 2-position, adjacent to the methyl ester group, may cause the ester to twist out of the plane of the benzene ring. This torsional angle will be a key feature of the molecular conformation.

  • Competition and Frustration: The presence of multiple potential interaction sites (F, Br, I, and the carbonyl group) could lead to complex packing arrangements or even polymorphism, where the compound crystallizes in multiple different forms.

Conclusion

While the definitive crystal structure of Methyl 5-bromo-4-fluoro-2-iodobenzoate awaits experimental determination, a clear and robust pathway exists for its elucidation. The protocols detailed in this guide provide a comprehensive framework for any researcher undertaking this task. Furthermore, by comparing with known structures, we can anticipate a fascinating interplay of halogen bonding, π-π stacking, and steric effects that will govern its solid-state architecture. This predictive analysis underscores the importance of systematic structural studies in unlocking the full potential of novel chemical entities in drug discovery and materials science.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available at: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

  • Methyl 4-bromo-5-fluoro-2-iodobenzoate (1 x 5 g) - Reagentia. Available at: [Link]

  • Methyl 5-bromo-4-fluoro-2-iodobenzoate (C8H5BrFIO2) - PubChemLite. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - ResearchGate. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. Available at: [Link]

  • Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex - PMC. Available at: [Link]

  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem. Available at: [Link]

  • Powder Diffraction Journal – Volume-36 -. Available at: [Link]

  • I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023) - PUBDB. Available at: [Link]

  • Standard x-ray diffraction patterns - SciSpace. Available at: [Link]

  • METHYL BENZOATE - Ataman Kimya. Available at: [Link]

  • Showing Compound Methyl benzoate (FDB012198) - FooDB. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-4-fluoro-2-iodobenzoate

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS No. 1864354-56-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Methyl 5-bromo-4-fluoro-2-iodobenzoate (CAS No. 1864354-56-2). As a multi-halogenated aromatic compound, this reagent demands a rigorous and informed approach to safety. The protocols outlined below are designed to ensure the well-being of researchers by mitigating risks of exposure and contamination.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any protective equipment is chosen, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can reliably infer its hazard profile from structurally analogous compounds, such as other halogenated benzoic acid derivatives. The primary risks associated with this class of chemicals are consistently identified across multiple safety data sheets.[1][2][3][4]

The core directive for PPE selection is driven by these potential hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3][4][5]

  • Serious Eye Irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of the solid as a dust or aerosol may irritate the respiratory system.[1][3][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

This assessment dictates that our protective strategy must establish a complete barrier for the eyes, skin, and respiratory system.

Hazard Identification Summary
Hazard StatementDescriptionPrimary Route of ExposureSource
H302Harmful if swallowedIngestion[1]
H315Causes skin irritationSkin Contact[1][2][3]
H319Causes serious eye irritationEye Contact[1][2][4]
H335May cause respiratory irritationInhalation[1][3][4]

Core PPE Requirements: Your First Line of Defense

All handling of Methyl 5-bromo-4-fluoro-2-iodobenzoate must be conducted within a certified chemical fume hood to control vapor and dust exposure.[1] The following PPE represents the minimum requirement for any procedure involving this compound.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are mandatory. They must form a complete seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses with side shields do not offer sufficient protection and are not a substitute.[6][7][8]

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent or transfer of solutions), a face shield must be worn in addition to safety goggles.[7][9] The goggles protect from vapors and direct splashes, while the shield protects the rest of the face.

Hand Protection
  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[7][8] However, the causality behind this choice is key: nitrile provides a good barrier against a wide range of chemicals for short-term use.

    • Double Gloving: For any procedure beyond simple weighing, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Immediate Removal: Nitrile gloves are for incidental contact only. If direct contact with the chemical occurs, remove the glove(s) immediately, wash your hands thoroughly, and don a fresh pair.[7]

    • Solvent Considerations: When making solutions, consider the solvent's compatibility with nitrile. Check a glove compatibility chart to ensure the chosen solvent does not rapidly degrade the glove material.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This protects your skin and personal clothing from incidental spills and contamination.[8]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement. Your legs and feet must be fully covered with non-porous shoes (leather or a synthetic equivalent is ideal) to protect against spills.[8]

Respiratory Protection
  • Standard Handling: When working exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient.

  • High-Energy Operations: If you are performing an operation that could generate significant dust (e.g., milling, vigorous scraping of a solid, or cleaning a large spill outside of a hood), a respirator is necessary. A NIOSH-approved air-purifying respirator with a P2 (EN 143) or N95-rated particulate filter is the minimum requirement.[10]

Risk-Based PPE Selection Workflow

The level of PPE should be dynamically assessed based on the specific task. Not all operations carry the same level of risk. This workflow diagram illustrates the decision-making process for augmenting the core PPE requirements.

PPE_Selection_Workflow Risk-Based PPE Selection for Methyl 5-bromo-4-fluoro-2-iodobenzoate cluster_0 Task Assessment cluster_1 Procedural Branches cluster_2 Required PPE Actions cluster_3 Execution start Start: Review Experimental Procedure task_type What is the scale and nature of the task? start->task_type weighing Weighing Solid (<10g) task_type->weighing Small Scale Solid large_scale Large Scale Solid Handling (>10g) or Dust-Generating Procedure task_type->large_scale Large Scale Solid solution_prep Preparing/Transferring Solution task_type->solution_prep Liquid/Solution core_ppe Action: Don Core PPE (Goggles, Lab Coat, Nitrile Gloves) weighing->core_ppe large_scale->core_ppe solution_prep->core_ppe add_respirator Action: ADD N95/P2 Respirator core_ppe->add_respirator add_faceshield Action: ADD Face Shield (over goggles) core_ppe->add_faceshield proceed Proceed with Task in Fume Hood core_ppe->proceed add_respirator->proceed add_faceshield->proceed

Caption: Decision workflow for augmenting core PPE based on procedural risk.

Operational and Disposal Plans

Properly using and disposing of PPE is as critical as selecting it. Contaminated PPE can become a source of exposure if not handled correctly.

Step-by-Step Donning Protocol

The sequence of putting on PPE is designed to progress from the least "clean" to the most critical barrier.

  • Body Protection: Don your lab coat and fasten it completely.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.

  • Hand Protection: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.

Step-by-Step Doffing (Removal) Protocol

This sequence is critical for preventing self-contamination and is performed in the reverse order of donning, moving from most contaminated to least.

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and using the balled-up glove to peel off the second. Dispose of them immediately.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it away from your body, turning the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Respirator: If used, remove the respirator from the back.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][2]

Disposal Plan
  • All disposable PPE (gloves, etc.) that has come into contact with Methyl 5-bromo-4-fluoro-2-iodobenzoate must be considered hazardous waste.

  • Place contaminated items in a designated, sealed hazardous waste container. Do not discard them in the regular trash.[1]

  • Follow your institution's specific guidelines for hazardous chemical waste disposal.

Emergency Procedures: Immediate Response to Exposure

In the event of an exposure, time is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

By adhering to these protocols, you build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Demeditec Diagnostics GmbH. (2018). Safety Data Sheet Information. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Safe Ag Systems. (2021, May 6). Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • Reagentia. (n.d.). Methyl 4-bromo-5-fluoro-2-iodobenzoate. Retrieved from [Link]

Sources

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